1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpropylamine with succinic anhydride to form the corresponding amide. This intermediate is then cyclized under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions typically involve heating the mixture at elevated temperatures (around 100-150°C) in the presence of a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of flow reactors allows for precise control of reaction parameters, leading to efficient and scalable production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base or acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mecanismo De Acción

The mechanism of action of 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

- 1-Propyl-5-oxopyrrolidine-3-carboxylic acid

- 1-Butyl-5-oxopyrrolidine-3-carboxylic acid

Comparison: 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the 1-ethylpropyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior compared to other similar compounds. The presence of different alkyl groups in similar compounds can lead to variations in their physical properties, such as solubility, melting point, and stability, as well as their biological activities.

Actividad Biológica

1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the class of 5-oxopyrrolidine derivatives, which have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its biochemical mechanisms and pharmacokinetics.

Chemical Structure and Properties

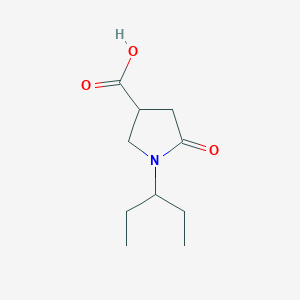

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring with a carboxylic acid functional group, which is critical for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study involving human lung adenocarcinoma (A549) cells indicated that these compounds can reduce cell viability in a dose-dependent manner. The mechanism appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 50 | A549 | Inhibition of cell proliferation |

| Cisplatin | 10 | A549 | DNA cross-linking |

| Control | - | - | No effect |

The results indicate that the compound's structure significantly influences its cytotoxicity against cancer cells, with specific modifications enhancing its efficacy.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated structure-dependent antimicrobial properties, indicating potential for development as a novel antibiotic.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Klebsiella pneumoniae | >128 µg/mL | No activity |

These findings suggest that while the compound may not be universally effective against all tested pathogens, it holds potential against specific strains.

Cellular Mechanisms

The biological activity of this compound is largely attributed to its interaction with various cellular targets. It has been shown to inhibit DNA-dependent protein kinase (DNA-PK), disrupting DNA repair mechanisms crucial for cancer cell survival. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds in this class are metabolized primarily in the liver, undergoing enzymatic transformations that affect their bioavailability and efficacy. For instance, one related compound demonstrated an oral bioavailability of approximately 51%, highlighting the importance of understanding metabolic pathways for optimizing therapeutic use.

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled laboratory setting, A549 cells were treated with varying concentrations of this compound. The results showed a significant reduction in cell viability at concentrations above 25 µM compared to untreated controls. This study underscores the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted using clinical isolates from patients with drug-resistant infections. The compound was effective against certain strains, particularly when combined with other antimicrobial agents, suggesting a synergistic effect that warrants further investigation.

Propiedades

IUPAC Name |

5-oxo-1-pentan-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-8(4-2)11-6-7(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAABAXKBEHPTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406488 | |

| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944511-54-0 | |

| Record name | 1-(1-Ethylpropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944511-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.